molecular formula C9H10ClF3N2O2 B13548972 6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride CAS No. 2825008-03-3

6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride

Cat. No.: B13548972
CAS No.: 2825008-03-3
M. Wt: 270.63 g/mol
InChI Key: IZISYKTYGCOHNT-UHFFFAOYSA-N
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Description

6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride is a heterocyclic compound that features a trifluoromethyl group and an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction using a trifluoromethyl-containing building block . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride is unique due to its specific imidazo[1,2-a]pyridine core combined with a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2825008-03-3

Molecular Formula

C9H10ClF3N2O2

Molecular Weight

270.63 g/mol

IUPAC Name

6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H9F3N2O2.ClH/c10-9(11,12)5-1-2-7-13-6(8(15)16)4-14(7)3-5;/h4-5H,1-3H2,(H,15,16);1H

InChI Key

IZISYKTYGCOHNT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CN2CC1C(F)(F)F)C(=O)O.Cl

Origin of Product

United States

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